3,5-Di(trifluoromethyl)benzene-1-carbothioamide

Descripción general

Descripción

Synthesis Analysis

DBCT can be synthesized by the reaction of 3,5-dibromo-1-trifluoromethylbenzene with ammonium thiocyanate in the presence of copper (II) chloride as a catalyst. The reaction yields DBCT in moderate to high yields, depending on the reaction conditions.Molecular Structure Analysis

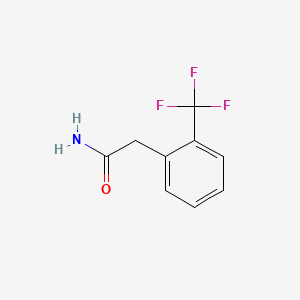

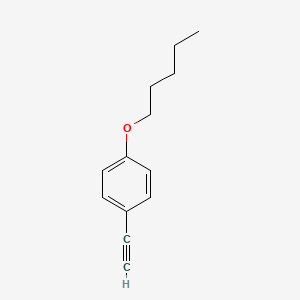

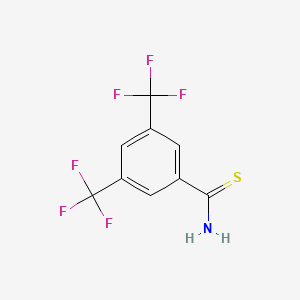

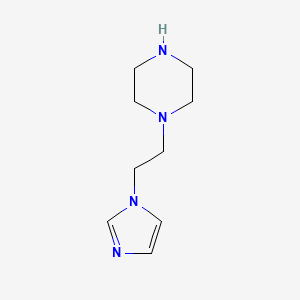

The molecular formula of DBCT is C9H5F6NS. It is characterized by the presence of a thiocarbonyl sulfur atom (CS) and a trifluoromethyl (CF3) group attached to a benzene ring.Chemical Reactions Analysis

The CF3 group in DBCT is responsible for its unique chemical properties. CF3 groups are electron-withdrawing and can form strong bonds with other chemical groups. This property makes DBCT an excellent candidate for various chemical reactions, such as nucleophilic substitution, palladium-catalyzed coupling, and carbonylation.Physical and Chemical Properties Analysis

DBCT is a crystalline solid that appears as yellow-brown powder or crystals. It has a molecular weight of 273.2 g/mol , and its molecular formula is C9H5F6NS . The melting point of DBCT is 113-115°C , and its boiling point is 241.2±50.0 °C (Predicted) . DBCT is insoluble in water but soluble in organic solvents such as dichloromethane, acetonitrile, and methanol.Aplicaciones Científicas De Investigación

Applications in Supramolecular Chemistry and Polymer Processing

One significant application of compounds related to 3,5-Di(trifluoromethyl)benzene-1-carbothioamide is in the field of supramolecular chemistry. Benzene-1,3,5-tricarboxamides (BTAs) have become crucial in various scientific areas since their first synthesis in 1915. The simple structure and accessibility of BTAs, coupled with a deep understanding of their supramolecular self-assembly behavior, enable their full utilization in nanotechnology, polymer processing, and biomedical applications. The self-assembly of BTAs into one-dimensional nanometer-sized rod-like structures, stabilized by threefold H-bonding, is a key feature. Moreover, the multivalent nature of BTAs facilitates applications in the biomedical field, with the first commercial applications of BTAs now emerging. This demonstrates the adaptable nature of BTAs as a multipurpose building block for future developments (Cantekin, de Greef, & Palmans, 2012).

Enhancement of Porosity and Stability in Metal-Organic Frameworks

Another area where derivatives of this compound find application is in the development of metal-organic frameworks (MOFs). A study highlighted the use of a trigonal nanosized carboxylate ligand, 1,3,5-tris[4'-carboxy(1,1'-biphenyl-4-yl)]benzene (TCBPB), in constructing porous MOFs. The research demonstrated how altering assembly procedures could lead to stable MOFs with permanent porosity, showcasing the ligand's role in enhancing both the porosity and stability of the resultant frameworks. This development underscores the potential of such compounds in creating new materials with desirable properties for various applications, including gas storage and separation (Sun et al., 2006).

Conformational Control and Molecular Encapsulation

Further research into the conformational control of benzyl-o-carboranylbenzene derivatives, specifically 1,3,5-tris(2-benzyl-o-carboran-1-yl)benzene, revealed solvent-dependent conformational changes. These changes enabled the dynamic formation of spaces capable of encapsulating solvent molecules, such as acetone. The study provided insights into the intermolecular interactions, including C-H···π and C-H···O interactions, that contribute to the encapsulation process. This research illustrates the potential of this compound derivatives in molecular recognition and encapsulation, which could have implications for drug delivery systems and the design of novel supramolecular structures (Songkram et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

3,5-bis(trifluoromethyl)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6NS/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYYZIVORPIBPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384527 | |

| Record name | 3,5-Bis(trifluoromethyl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317319-15-6 | |

| Record name | 3,5-Bis(trifluoromethyl)benzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317319-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DI(TRIFLUOROMETHYL)BENZENE-1-CARBOTHIOAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Methylthio)phenyl]-2-thiourea](/img/structure/B1585974.png)

![Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1585977.png)